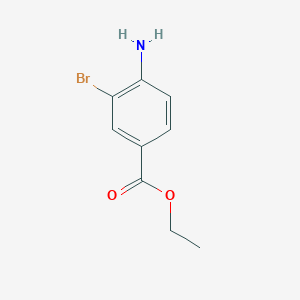

Ethyl-4-Amino-3-brombenzoat

Übersicht

Beschreibung

Ethyl 4-amino-3-bromobenzoate is an ester . It is an off-white to pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-3-bromobenzoate is 244.09 . Its IUPAC name is ethyl 4-amino-3-bromobenzoate . The InChI code is1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromobenzoate is an off-white to pale-yellow to yellow-brown solid . It has a molecular weight of 244.09 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Ethyl-4-Amino-3-brombenzoat kann in der organischen Synthese verwendet werden . Es kann mit Kalium-diisobutyl-t-butoxyaluminiumhydrid (PDBBA) bei 0 °C reduziert werden, um Aldehyde zu erhalten . Dieser Prozess kann bei der Synthese verschiedener organischer Verbindungen nützlich sein.

Katalysatorreaktionen

Diese Verbindung kann mit substituiertem Benzylchlorid in Gegenwart von Zinkstaub und einem Palladiumkatalysator reagieren . Diese Reaktion kann in verschiedenen katalytischen Prozessen in der chemischen Forschung und Industrie verwendet werden.

Elektrooptische Anwendungen

Ethyl-4-Aminobenzoat-Kristalle haben potenzielle Anwendungen in elektrooptischen Geräten . Diese Kristalle können mit einem einzonigen transparenten Widerstandsofen gezüchtet werden, wodurch sie für den Einsatz in Geräten geeignet sind, die eine präzise Steuerung des Lichts erfordern.

Materialwissenschaft

Aufgrund seiner spezifischen physikalischen und chemischen Eigenschaften kann this compound in der materialwissenschaftlichen Forschung verwendet werden . Seine Eigenschaften wie Molekulargewicht, Reinheit und physikalische Form können bei der Entwicklung neuer Materialien genutzt werden.

Sicherheitsprüfung

Die für this compound verfügbaren Sicherheitsinformationen, einschließlich seiner Gefahrenhinweise und Vorsichtsmaßnahmen , deuten darauf hin, dass es in der Sicherheitsüberprüfung und -forschung verwendet werden könnte. Das Verständnis, wie diese Verbindung mit biologischen Systemen interagiert, könnte wertvoll sein, um die Sicherheit ähnlicher Verbindungen zu beurteilen.

Safety and Hazards

Ethyl 4-amino-3-bromobenzoate is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 4-amino-3-bromobenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

The mode of action of Ethyl 4-amino-3-bromobenzoate is not well-studied. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-amino-3-bromobenzoate are not well-documented. Given its structural similarity to benzoic acid, it may be involved in similar biochemical pathways. Benzoic acid and its derivatives are often involved in the synthesis of larger, more complex molecules in pharmaceutical applications . .

Pharmacokinetics

It is known that benzoic acid derivatives are generally well-absorbed and can be distributed throughout the body

Result of Action

The molecular and cellular effects of Ethyl 4-amino-3-bromobenzoate are not well-documented. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGUJGZZMMKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287598 | |

| Record name | ethyl 4-amino-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7149-03-3 | |

| Record name | 7149-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-3-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

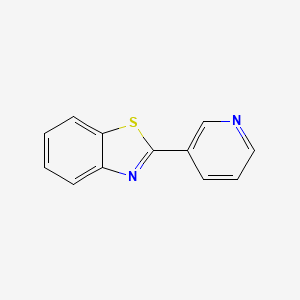

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

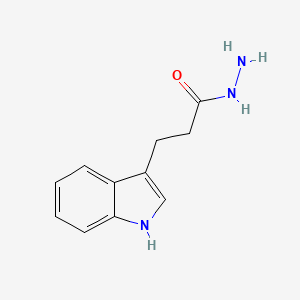

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)